molecular formula C8H10N4 B13540436 1H-Benzimidazole-6-methanamine, 2-amino-

1H-Benzimidazole-6-methanamine, 2-amino-

Cat. No.: B13540436
M. Wt: 162.19 g/mol
InChI Key: WOLZVGSTWRXXIS-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Benzimidazole (B57391) Research

The history of benzimidazole chemistry began in 1872 when Hoebrecker first reported the synthesis of the ring system through the reduction and subsequent dehydration of 2-nitro-4-methylacetanilide. researchgate.netscholarsresearchlibrary.com However, significant interest in the biological role of benzimidazoles was sparked much later. A pivotal moment in benzimidazole research was the discovery that 5,6-dimethylbenzimidazole (B1208971) is a structural component of vitamin B12, where it serves as an axial ligand for the cobalt atom. researchgate.net This finding catalyzed extensive exploration into the biological and medicinal properties of this heterocyclic system.

Early research primarily focused on the synthesis and basic characterization of benzimidazole and its simpler derivatives. scholarsresearchlibrary.com Over the decades, the field has evolved dramatically, with researchers developing a multitude of synthetic methodologies, including condensation reactions, microwave-assisted synthesis, and other green chemistry approaches to improve efficiency and yield. researchgate.netijpsjournal.comresearchgate.net The recognition of benzimidazole's broad therapeutic potential has led to the development of numerous commercially successful drugs, including proton pump inhibitors, anthelmintics, and antihistamines. ijpsjournal.comwikipedia.org Contemporary research continues to explore novel derivatives, leveraging the benzimidazole core to design agents targeting a wide range of diseases. nih.govnih.gov

Structural Features and Nomenclature of 1H-Benzimidazole-6-methanamine, 2-amino- within the Benzimidazole Family

The fundamental structure of benzimidazole consists of a benzene (B151609) ring fused to the 4 and 5 positions of an imidazole (B134444) ring. wikipedia.org The systematic nomenclature of its derivatives follows IUPAC rules, which precisely describe the type and position of each substituent on this bicyclic core.

The compound 1H-Benzimidazole-6-methanamine, 2-amino- is a multi-substituted derivative. Its nomenclature can be deconstructed as follows:

Benzimidazole : This denotes the core fused ring structure of benzene and imidazole. chemspider.com

1H- : This specifies that the nitrogen at position 1 of the imidazole ring bears a hydrogen atom.

2-amino- : This indicates the presence of a primary amine (-NH₂) group attached to the carbon at position 2 of the imidazole ring.

-6-methanamine : This signifies a methanamine (-CH₂NH₂) group, also known as an aminomethyl group, attached to the carbon at position 6 of the benzene ring portion of the scaffold.

This specific arrangement of functional groups—an amino group at the C-2 position and an aminomethyl group at the C-6 position—imparts distinct chemical characteristics to the molecule. The presence of three nitrogen atoms with varying basicity and multiple N-H groups allows for a rich potential for hydrogen bonding and coordination with biological targets.

Table 1: Physicochemical Properties of the Benzimidazole Core
PropertyValueReference
Molecular FormulaC₇H₆N₂ chemspider.com
Molecular Weight118.14 g/mol chemspider.com
Melting Point170-172 °C ijarsct.co.in
Octanol/Water Partition Coefficient (logP)1.35 chemeo.com

The properties listed above are for the parent, unsubstituted benzimidazole ring. The addition of the 2-amino and 6-methanamine groups to form the title compound would be expected to increase its molecular weight, polarity, and melting point, while decreasing its logP value.

Overview of Academic Research Trajectories for Aminobenzimidazoles

Aminobenzimidazoles, particularly the 2-aminobenzimidazole (B67599) isomers, represent a highly investigated subclass within the broader benzimidazole family. researchgate.net These compounds are recognized as versatile building blocks in organic synthesis and medicinal chemistry. benthamscience.com Research into aminobenzimidazoles has followed several key trajectories.

One major focus has been the development of efficient synthetic routes. Methodologies range from classical condensation reactions of o-phenylenediamines with cyanogen (B1215507) bromide or cyanamide (B42294) to more modern approaches like liquid-phase combinatorial synthesis, which allows for the rapid generation of diverse libraries of derivatives. researchgate.netnih.gov

A second, and more prominent, research trajectory involves the exploration of their vast pharmacological potential. The 2-aminobenzimidazole core is a key feature in molecules investigated for a wide spectrum of biological activities. researchgate.net Extensive studies have detailed their efficacy as antimicrobial, anticancer, and antiparasitic agents. nih.govchemimpex.com For instance, certain 2-aminobenzimidazole derivatives have been optimized as potent agents against Leishmania infantum, the parasite responsible for visceral leishmaniasis. nih.gov The ability of the 2-amino group to engage in critical hydrogen bonding interactions with target enzymes or receptors is often cited as a key contributor to their biological activity. benthamscience.com

Rationale for Focused Investigation on 1H-Benzimidazole-6-methanamine, 2-amino-

A focused investigation into 1H-Benzimidazole-6-methanamine, 2-amino- is warranted due to the strategic combination of its structural features, which suggests a high potential for novel biological activity. The rationale for its study is built upon the established importance of its constituent chemical motifs.

Firstly, the 2-aminobenzimidazole scaffold is a proven pharmacophore associated with a multitude of therapeutic applications. researchgate.netbenthamscience.com Its presence provides a strong foundation for expecting significant biological activity. Secondly, structure-activity relationship (SAR) studies on benzimidazole derivatives have consistently shown that substitutions at the N-1, C-2, C-5, and C-6 positions are critical for modulating pharmacological effects. nih.gov The introduction of a methanamine group at the C-6 position adds a flexible, basic side chain that can explore different binding pockets in a biological target and establish additional ionic or hydrogen-bond interactions.

The combination of a nucleophilic amino group at C-2 and a basic aminomethyl group at C-6 creates a multifunctional molecule. These two groups offer distinct sites for further chemical derivatization, enabling the creation of a focused library of compounds for SAR studies. This dual functionality could also lead to unique interactions with biological targets, potentially resulting in novel mechanisms of action or improved selectivity compared to simpler aminobenzimidazoles. Therefore, 1H-Benzimidazole-6-methanamine, 2-amino- stands out as a promising candidate for targeted synthesis and biological evaluation in the pursuit of new therapeutic agents.

Table 2: Representative Spectroscopic Data for (1H-benzo[d]imidazol-2-yl)methanamine
TechniqueObserved Signals (ppm or cm⁻¹)
¹H-NMR (400 MHz, DMSO-d₆)δ: 7.95 (s, 1H, NH), 7.82-7.80 (d, 2H, Ar-H), 7.17-7.13 (m, 2H, Ar-H), 6.44-6.42 (t, 2H, NH₂-CH₂), 3.55-3.53 (t, 2H, CH₂-NH₂)
¹³C-NMR (100 MHz, DMSO-d₆)δ: 142.6, 139.3, 138.9, 125.3, 125.3, 119.2, 119.2, 41.7
IR (KBr)3384, 3363 (N-H of NH₂), 3245 (N-H of imidazole), 3021 (C-H aromatic), 1605 (C=C), 1580 (C=N), 741 (Ar-H)

Note: The data presented in Table 2 is for the related compound (1H-benzo[d]imidazol-2-yl)methanamine, as reported in the literature. orientjchem.org This information is provided for illustrative purposes to indicate the types of spectral features that would be expected for 1H-Benzimidazole-6-methanamine, 2-amino-. The presence of the additional 2-amino group and the shift of the methanamine group to the 6-position would cause predictable changes in the chemical shifts and absorption frequencies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

6-(aminomethyl)-1H-benzimidazol-2-amine

InChI

InChI=1S/C8H10N4/c9-4-5-1-2-6-7(3-5)12-8(10)11-6/h1-3H,4,9H2,(H3,10,11,12)

InChI Key

WOLZVGSTWRXXIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CN)NC(=N2)N

Origin of Product

United States

Synthetic Methodologies for 1h Benzimidazole 6 Methanamine, 2 Amino and Its Precursors

Traditional Synthetic Routes to 2-Amino-1H-benzimidazole-6-methanamine

Traditional methods for synthesizing the 2-aminobenzimidazole (B67599) scaffold have been well-established for decades. These routes typically involve the cyclization of an appropriately substituted o-phenylenediamine (B120857) precursor and subsequent chemical transformations to yield the final product.

Cyclization Reactions involving o-Phenylenediamines and Carboxylic Acids/Nitriles

A primary and widely adopted method for constructing the 2-aminobenzimidazole core is the cyclization of an o-phenylenediamine with a cyanogen (B1215507) source. For the synthesis of 2-amino-1H-benzimidazole-6-methanamine, a logical starting material is 3,4-diaminobenzonitrile (B14204) . This precursor contains the necessary diamine functionality for ring closure and a nitrile group at the desired position, which can later be converted to the methanamine group.

The synthesis of the 3,4-diaminobenzonitrile precursor itself is often achieved through the catalytic hydrogenation of 3-amino-4-nitrobenzonitrile . This reduction is typically carried out under hydrogen gas using a palladium on carbon (Pd/C) catalyst in a solvent like ethanol (B145695), affording the diamine in good yield. chemicalbook.com

Once the diamine precursor is obtained, the cyclization to form the 2-aminobenzimidazole ring is commonly performed using cyanogen bromide (BrCN) . The reaction involves the nucleophilic attack of the amino groups of the diamine onto the cyanogen bromide, leading to an intramolecular cyclization that forms the stable benzimidazole (B57391) ring system. This step yields the key intermediate, 2-amino-1H-benzimidazole-6-carbonitrile .

Another traditional approach, known as the Phillips condensation, involves heating the o-phenylenediamine with carboxylic acids or their derivatives. researchgate.net However, for the direct introduction of the 2-amino group, the reaction with cyanating agents like cyanogen bromide is more straightforward and efficient.

Condensation and Subsequent Reduction Strategies

This strategy is central to converting the intermediate into the final target compound. The synthesis is logically divided into two main stages: the formation of the nitrile-substituted benzimidazole and the subsequent reduction of the nitrile group.

Formation of the Nitrile Intermediate : As detailed above, the condensation of 3,4-diaminobenzonitrile with cyanogen bromide provides 2-amino-1H-benzimidazole-6-carbonitrile. This intermediate contains the complete benzimidazole core with the amino group at the 2-position and a nitrile handle at the 6-position.

Subsequent Reduction of the Nitrile : The final step is the chemical reduction of the nitrile group (-C≡N) to a primary amine moiety (-CH₂NH₂). This transformation is a standard procedure in organic synthesis and can be accomplished using several powerful reducing agents.

Metal Hydrides : Reagents such as lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of nitriles to primary amines. thieme-connect.de

Catalytic Hydrogenation : This method involves treating the nitrile with hydrogen gas in the presence of a metal catalyst. Catalysts like Raney Nickel, Palladium, or Cobalt are commonly used. thieme-connect.de A particularly mild and effective catalytic system involves the in situ generation of nickel boride from nickel(II) chloride and sodium borohydride, which can reduce nitriles efficiently. researchgate.net

The successful execution of this reduction step on 2-amino-1H-benzimidazole-6-carbonitrile yields the final product, 2-amino-1H-benzimidazole-6-methanamine.

Table 1: Overview of Traditional Synthesis Steps
StepReactionKey ReagentsProductReference
1. Precursor SynthesisReduction of Nitro Group3-amino-4-nitrobenzonitrile, H₂, Pd/C3,4-diaminobenzonitrile chemicalbook.com
2. CyclizationBenzimidazole Formation3,4-diaminobenzonitrile, Cyanogen Bromide (BrCN)2-amino-1H-benzimidazole-6-carbonitrile researchgate.net
3. Final ReductionNitrile to Amine Conversion2-amino-1H-benzimidazole-6-carbonitrile, LiAlH₄ or NiCl₂/NaBH₄2-amino-1H-benzimidazole-6-methanamine thieme-connect.deresearchgate.net

Modern and Green Chemistry Approaches in Synthesis

In recent years, synthetic chemistry has shifted towards more sustainable practices, emphasizing reduced reaction times, lower energy consumption, and the use of non-toxic reagents and solvents. These principles have been successfully applied to the synthesis of benzimidazole derivatives.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reactions. dergipark.org.trresearchgate.net The synthesis of the benzimidazole core, which often requires prolonged heating under conventional methods, can be completed in minutes using microwave assistance. pharmainfo.in The cyclization of 3,4-diaminobenzonitrile with a cyanating agent or the condensation with other reagents can be significantly expedited. This technique not only reduces reaction times and energy consumption but often leads to higher yields and cleaner reaction profiles by minimizing the formation of side products. nih.govnih.gov

Catalyst-Mediated Synthesis (e.g., Metal Catalysis, Organocatalysis)

The development of advanced catalytic systems offers efficient and selective alternatives to traditional stoichiometric reagents.

Metal Catalysis : Various transition metals have been employed to catalyze the formation of the benzimidazole ring. elsevierpure.comgrowingscience.com

Copper Catalysis : Copper-catalyzed protocols are widely used for C-N bond formation, enabling the intramolecular cyclization of substituted anilines to form benzimidazoles. acs.org

Cobalt Catalysis : Cobalt-catalyzed aerobic oxidative cyclization provides an efficient route to 2-aminobenzimidazoles from 2-aminoanilines and isonitriles. researchgate.net

Gold Nanoparticles : Supported gold nanoparticles (e.g., Au/TiO₂) have been shown to be highly effective heterogeneous catalysts for the condensation of o-phenylenediamines with aldehydes under ambient conditions, offering high yields and easy catalyst recovery. nih.govscienceopen.com

Organocatalysis : Non-metal, organic small molecules can also effectively catalyze benzimidazole synthesis. For instance, L-proline, a simple amino acid, has been used to catalyze the three-component reaction of 2-aminobenzimidazole, an aldehyde, and 2-naphthol (B1666908) under solvent-free conditions, showcasing a green and metal-free approach. researchgate.net Chiral 2-aminobenzimidazole derivatives have themselves been developed as bifunctional organocatalysts for various asymmetric transformations, highlighting the importance of this scaffold in modern catalysis. nih.govresearchgate.netthieme-connect.com

Table 2: Examples of Modern Catalytic Systems for Benzimidazole Synthesis
Catalyst TypeCatalyst ExampleReaction TypeAdvantagesReference
Metal CatalystCopper(I) saltsDomino reaction of o-haloanilinesGood to excellent yields acs.org
Metal CatalystCobalt complexesAerobic oxidative cyclizationLigand- and additive-free researchgate.net
Heterogeneous CatalystAu/TiO₂ NanoparticlesCondensation of diamines and aldehydesAmbient conditions, reusable catalyst nih.gov
OrganocatalystL-prolineThree-component condensationSolvent-free, metal-free researchgate.net

Solvent-Free or Environmentally Benign Solvent Systems

A key principle of green chemistry is the reduction or elimination of hazardous organic solvents.

Solvent-Free Conditions : Several synthetic protocols for benzimidazoles have been developed that operate under solvent-free conditions. These often involve grinding the solid reactants together at room temperature, sometimes with a catalyst. researchgate.net This approach minimizes waste and simplifies the purification process.

Environmentally Benign Solvents : When a solvent is necessary, the use of green alternatives is preferred.

Water : Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. Several methods have been developed for benzimidazole synthesis in aqueous media. pcbiochemres.com

Deep Eutectic Solvents (DESs) : DESs, such as a mixture of choline (B1196258) chloride and urea, are emerging as novel green reaction media. mdpi.com They are biodegradable, have low volatility, and can act as both the solvent and catalyst, enabling selective and high-yield synthesis of benzimidazoles with a simple work-up. mdpi.comnih.govnih.gov

These modern approaches provide a toolkit of sustainable methods that can be applied to the multi-step synthesis of 2-amino-1H-benzimidazole-6-methanamine, enhancing efficiency while minimizing environmental impact.

Chemo- and Regioselectivity in the Synthesis of 1H-Benzimidazole-6-methanamine, 2-amino-

A significant challenge in the synthesis of asymmetrically substituted benzimidazoles is achieving regioselectivity. When a 4-substituted-1,2-diaminobenzene undergoes cyclization, the reaction can potentially yield a mixture of two regioisomers: the 5-substituted and the 6-substituted benzimidazole. nih.gov For the synthesis of 1H-Benzimidazole-6-methanamine, 2-amino- from a precursor like 3,4-diaminobenzylamine, the formation of the 5-(aminomethyl) isomer is a possible side reaction.

Strategies for Achieving Regioselectivity:

Directed Synthesis: The most effective strategy to ensure the formation of the desired 6-substituted isomer is to employ a synthetic route where the regiochemistry is controlled from the outset. The pathway starting from 4-chloro-2-nitroaniline (B28928) is an example of such a directed synthesis. By introducing the substituents onto the benzene (B151609) ring in a controlled sequence before the diamine functionality is generated and the cyclization is performed, the final position of the methanamine group is predetermined.

Catalyst Control: In some cases, the choice of catalyst and reaction conditions can influence the regiochemical outcome. For instance, palladium-catalyzed cascade reactions coupling monosubstituted ureas with 1,2-dihaloaromatic systems have been shown to afford benzimidazolones with complete regioselectivity. acs.org While this applies to a different benzimidazole derivative, it highlights the principle of catalyst-controlled regioselectivity.

Precursor Design: The choice of precursor can dictate the regiochemical outcome. Syntheses that involve the intramolecular cyclization of ortho-substituted anilines, where the reacting groups are held in a specific orientation, can provide excellent regiocontrol. organic-chemistry.org

Chemoselectivity Considerations:

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In the synthesis of 1H-Benzimidazole-6-methanamine, 2-amino-, chemoselectivity is crucial during the reduction step. The chosen reducing agent must be capable of reducing both the nitro and cyano groups without affecting the aromatic ring or causing unwanted side reactions. Catalytic hydrogenation is often effective for this purpose. During the final cyclization with cyanamide (B42294), the reaction must selectively occur between the two primary amino groups of the o-phenylenediamine moiety and the cyanamide, without self-condensation of the starting materials or reaction at the primary amine of the methanamine side chain.

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The successful synthesis of 1H-Benzimidazole-6-methanamine, 2-amino- relies on effective purification techniques to isolate the intermediates and the final product in high purity. A combination of standard and advanced methods is employed.

Filtration and Washing: This is the primary method for isolating solid products from a reaction mixture. After precipitation or crystallization, the solid is collected by filtration and washed with a suitable solvent to remove soluble impurities. asianpubs.orgorientjchem.org For example, after the cyclization reaction, the crude product might be precipitated by adjusting the pH and then collected by filtration. nih.gov

Recrystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a hot solvent in which it has high solubility and then allowed to cool slowly. The desired compound crystallizes out, leaving impurities behind in the solvent. Ethanol and aqueous ethanol mixtures are common recrystallization solvents for benzimidazole derivatives. japsonline.com

Column Chromatography: This technique is indispensable for separating compounds with similar physical properties, such as regioisomers. mdpi.com A solution of the crude mixture is passed through a column packed with a stationary phase, typically silica (B1680970) gel. An eluent (mobile phase), such as a mixture of ethyl acetate (B1210297) and hexane, is passed through the column, and the components of the mixture are separated based on their differential adsorption to the stationary phase. mdpi.com This method is particularly useful if the synthesis results in a mixture of 5- and 6-substituted isomers.

Extraction: Liquid-liquid extraction is a standard work-up procedure used to separate the product from the reaction mixture. This involves partitioning the components between two immiscible liquid phases, typically an aqueous phase and an organic solvent. It is effective for removing inorganic salts and other water-soluble byproducts. The pH of the aqueous layer can be adjusted to selectively extract acidic or basic compounds into the organic or aqueous phase.

Dispersive Solid-Phase Extraction (d-SPE): Originally developed for sample preparation in analytical chemistry, d-SPE can be adapted for purification. It involves adding a solid sorbent (like C18) to a solution of the crude product to adsorb impurities, which are then removed by centrifugation and filtration. nih.gov This can be an efficient method for quick clean-up of reaction mixtures.

The following table summarizes the common purification techniques used in the synthesis of benzimidazole derivatives.

TechniquePrinciple of SeparationApplication in Benzimidazole SynthesisTypical Solvents/Materials
Filtration & WashingSeparation of a solid from a liquidIsolation of crude solid products and intermediates from reaction mixtures.Water, Ethanol, Diethyl Ether
RecrystallizationDifference in solubility at different temperaturesFinal purification of solid products and intermediates.Ethanol, Methanol (B129727), Water, Acetone
Column ChromatographyDifferential adsorption onto a stationary phaseSeparation of regioisomers (e.g., 5- vs. 6-substituted); Purification of non-crystalline products.Silica Gel (stationary phase); Hexane/Ethyl Acetate, Dichloromethane/Methanol (mobile phase)
Liquid-Liquid ExtractionDifferential solubility in immiscible liquidsWork-up procedure to remove inorganic salts and highly polar/non-polar impurities.Ethyl Acetate, Dichloromethane, Water, Dilute Acid/Base

Chemical Reactivity and Derivatization of 1h Benzimidazole 6 Methanamine, 2 Amino

Electrophilic Aromatic Substitution Reactions of the Benzimidazole (B57391) Ring

The benzene (B151609) portion of the benzimidazole nucleus is susceptible to electrophilic aromatic substitution (EAS). The rate and regioselectivity of these reactions are heavily influenced by the existing substituents. Both the 2-amino group and the 6-methanamine group are strong activating, ortho-, para-directing groups. google.com Their combined influence strongly directs incoming electrophiles to the positions ortho and para relative to their own locations. For 1H-Benzimidazole-6-methanamine, 2-amino-, the 2-amino group directs incoming electrophiles to the 5 and 7 positions, while the 6-methanamine group also directs to the 5 and 7 positions. This overlap results in a strong preference for electrophilic attack at the 5- and 7-positions of the benzimidazole ring.

Halogenation: The halogenation of 2-aminobenzimidazole (B67599) derivatives typically occurs on the benzene ring. For instance, the chlorination of the parent 2-aminobenzimidazole with hydrogen peroxide in hydrochloric acid yields 2-amino-5-chlorobenzimidazole, demonstrating substitution at a para position relative to the imidazole (B134444) ring fusion and meta to the 2-amino group's influence across the ring. masterorganicchemistry.com For the title compound, with two activating groups, halogenation is expected to proceed readily, likely at the more sterically accessible 5- or 7-positions. sphinxsai.com

Nitration: Direct nitration of the benzimidazole ring can be achieved using standard nitrating agents like a mixture of nitric acid and sulfuric acid. instras.com While specific nitration studies on 1H-Benzimidazole-6-methanamine, 2-amino- are not extensively documented, studies on related structures provide insight. For example, the nitration of 1,3-dimethyl-2-iminobenzimidazole resulted in the formation of 5-nitro and 5,6-dinitro derivatives. chemistrysteps.com This indicates that substitution occurs on the benzene ring at positions influenced by the activating nature of the imidazole and its substituents. Given the strong directing effects of the 2-amino and 6-methanamine groups, nitration of the title compound would be predicted to yield 5-nitro and/or 7-nitro derivatives.

Sulfonation: Sulfonation of the benzimidazole ring can be accomplished by treatment with concentrated or fuming sulfuric acid (oleum). youtube.comnih.gov The reaction of benzimidazole with concentrated sulfuric acid typically yields benzimidazole-5-sulfonic acid. youtube.com The sulfonic acid group is a deactivating, meta-directing group, which can be useful for controlling the position of subsequent substitutions. mdpi.com For 1H-Benzimidazole-6-methanamine, 2-amino-, the strong activation from the existing substituents would facilitate sulfonation, again favoring the 5- and 7-positions. A patent describes a general method for preparing benzimidazole-5-sulfonic acid compounds by reacting a benzimidazole derivative with a sulfonating agent such as concentrated sulfuric acid or chlorosulfonic acid. masterorganicchemistry.com

The imidazole portion of the benzimidazole ring contains two nitrogen atoms (N1 and N3) that can act as nucleophiles. The N-H proton is acidic, and its removal generates a benzimidazolide (B1237168) anion that is highly reactive towards electrophiles like alkyl halides and acyl chlorides. acs.org Alkylation can lead to a mixture of products. For instance, reacting 2-aminobenzimidazole with one molar equivalent of methyl iodide results in a mixture of 1-methyl, 1,3-dimethyl, and unreacted starting material, highlighting the reactivity of these nitrogen centers. instras.comacs.org The specific product distribution can depend on the reaction conditions, including the base, solvent, and stoichiometry of the reagents. Acylation at these positions is also a common transformation, often competing with reactions at the exocyclic 2-amino group. chemistrysteps.com

Reactions Involving the 2-Amino Group of 1H-Benzimidazole-6-methanamine, 2-amino-

The exocyclic 2-amino group behaves as a typical aromatic amine, possessing a lone pair of electrons that makes it nucleophilic and basic. This functional group is a key site for a wide array of derivatization reactions.

Acylation and Alkylation: The 2-amino group readily undergoes acylation with acyl halides or anhydrides and alkylation with alkyl halides. chemistrysteps.com These reactions are fundamental in medicinal chemistry for modifying the properties of the parent molecule. The nucleophilicity of the 2-amino group is in competition with the endocyclic N1 and N3 atoms, and reaction conditions can be tuned to favor one site over the other. For example, selective acylation at the 2-amino position is a known challenge that often requires specific coupling agents or reaction conditions to avoid side reactions at the ring nitrogens. chemistrysteps.com

Sulfonylation: The 2-amino group can be converted to a sulfonamide by reacting with sulfonyl chlorides. This reaction introduces a sulfonyl group, which is a common pharmacophore. The synthesis of N-sulfonylamidines from 2-aminobenzimidazole has been reported, demonstrating the reactivity of the 2-amino group towards sulfonyl-containing electrophiles. nih.gov Furthermore, benzimidazole-sulfonyl derivatives are a significant class of compounds with a wide range of biological activities, often synthesized by reacting a benzimidazole scaffold with a sulfonamide derivative. acs.org

As a primary aromatic amine, the 2-amino group can undergo diazotization upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). mdpi.com This reaction converts the amino group into a diazonium salt (-N₂⁺), which is an excellent leaving group (N₂ gas).

The resulting diazonium salt is a versatile intermediate that can be transformed into a wide variety of functional groups through subsequent reactions, many of which are known as Sandmeyer or Sandmeyer-type reactions. researchgate.net These transformations provide a powerful method for introducing substituents that are not easily accessible through direct substitution.

Halogenation: Treatment with copper(I) chloride (CuCl) or copper(I) bromide (CuBr) yields the corresponding 2-chloro- or 2-bromo-benzimidazole derivative.

Cyanation: Reaction with copper(I) cyanide (CuCN) introduces a cyano group, forming a 2-cyanobenzimidazole.

Hydroxylation: Heating the diazonium salt in an aqueous acidic solution replaces the diazonium group with a hydroxyl group, leading to a 2-hydroxybenzimidazole (B11371) (which exists in equilibrium with its benzimidazolone tautomer).

Nitration: In a specific application, a 2-aminodiazonium salt can be converted to a 2-nitro derivative by treatment with sodium nitrite in the presence of copper powder.

Deamination: The diazonium group can be replaced by a hydrogen atom using reducing agents like hypophosphorous acid (H₃PO₂), effectively removing the original amino group.

The 2-amino group readily condenses with aldehydes and ketones to form Schiff bases (imines). This reaction is typically carried out by heating the reactants in a suitable solvent, often with acid or base catalysis to facilitate the dehydration step. masterorganicchemistry.com The resulting C=N double bond of the Schiff base is a versatile functional group that can be further modified, for example, by reduction to a secondary amine. A variety of catalysts, including bismuth trichloride (B1173362) and methane (B114726) sulfonic acid, have been employed to improve the efficiency and yield of Schiff base formation from 2-aminobenzimidazole. masterorganicchemistry.com

Reactions at the 6-Methanamine (Aminomethyl) Moiety of 1H-Benzimidazole-6-methanamine, 2-amino-

The primary amine of the 6-methanamine group is a key site for derivatization due to its aliphatic nature and higher basicity compared to the aromatic 2-amino group. This allows for a range of reactions typical of primary amines.

Amine Reactivity: Acylation and Alkylation

Acylation: The 6-methanamine group readily undergoes acylation when treated with acylating agents such as acyl chlorides or acid anhydrides. This reaction forms an amide bond, which can be used to introduce a variety of functional groups to the benzimidazole core. The reaction is typically carried out in the presence of a base to neutralize the acid byproduct. Given the multiple amine sites, selective acylation at the more nucleophilic 6-methanamine position can be achieved under controlled conditions. The general mechanism involves the nucleophilic attack of the primary amine on the carbonyl carbon of the acylating agent. youtube.comyoutube.com

Alkylation: Alkylation of the 6-methanamine moiety can be achieved using alkyl halides. However, this reaction is often challenging to control, as the primary amine can undergo multiple alkylations to form secondary and tertiary amines, and potentially even a quaternary ammonium (B1175870) salt. youtube.com Over-alkylation is a common issue because the resulting secondary amine is often more nucleophilic than the starting primary amine. youtube.com To achieve mono-alkylation, reductive amination is often a more effective strategy.

Table 1: Representative Acylation and Alkylation Reactions Note: These are illustrative reactions based on the general reactivity of primary amines, as specific examples for 1H-Benzimidazole-6-methanamine, 2-amino- are not extensively documented.

Reaction TypeReagentProduct Type
AcylationAcetyl ChlorideN-((2-amino-1H-benzo[d]imidazol-6-yl)methyl)acetamide
AcylationBenzoyl ChlorideN-((2-amino-1H-benzo[d]imidazol-6-yl)methyl)benzamide
AlkylationMethyl IodideMixture of mono-, di-, and tri-methylated products
Reductive AminationAcetone, NaBH3CNN-isopropyl-1H-benzimidazole-6-methanamine, 2-amino-

Condensation Reactions

The primary amine of the 6-methanamine group can participate in condensation reactions with aldehydes and ketones to form Schiff bases (imines). rjlbpcs.comnih.govorientjchem.org This reaction is typically catalyzed by an acid and involves the formation of a carbinolamine intermediate followed by dehydration. The resulting imine bond is a versatile functional group that can be further reduced to a stable secondary amine or used in the synthesis of more complex heterocyclic systems. The formation of Schiff bases from 2-aminobenzimidazole derivatives has been widely reported, highlighting the utility of this reaction for creating complex ligands and biologically active molecules. nih.govnih.govderpharmachemica.com

Multi-functional Reactivity and Cascade Reactions of 1H-Benzimidazole-6-methanamine, 2-amino-

The presence of multiple nucleophilic centers in 1H-Benzimidazole-6-methanamine, 2-amino- allows for complex multi-functional reactivity and the design of cascade reactions. Cascade reactions, which involve two or more consecutive transformations in a single pot, are highly efficient for building molecular complexity. nih.govrsc.org

For this specific molecule, a potential cascade reaction could involve the initial reaction of the 6-methanamine group with a suitable electrophile, followed by an intramolecular cyclization involving the 2-amino group or the N1-H of the imidazole ring. For instance, reaction with a bifunctional electrophile could lead to the formation of novel fused heterocyclic systems. While specific cascade reactions starting from this exact diamino compound are not extensively documented, the principle has been applied to other diaminoimidazole and benzimidazole precursors to create complex polycyclic structures. nih.govnih.govresearchgate.net

Synthesis of Advanced Derivatives and Analogues of 1H-Benzimidazole-6-methanamine, 2-amino-

The versatile reactivity of 1H-Benzimidazole-6-methanamine, 2-amino- makes it an attractive scaffold for developing advanced derivatives with tailored properties for specific applications, such as ligand design and supramolecular chemistry.

Modifications for Ligand Design

The benzimidazole core is a prominent structural motif in coordination chemistry due to the ability of its nitrogen atoms to chelate metal ions. mdpi.comacs.orgglobethesis.com The 2-amino and 6-methanamine groups of 1H-Benzimidazole-6-methanamine, 2-amino- provide additional donor sites, making it a potential multidentate ligand.

Derivatization of the amine groups can be used to fine-tune the electronic and steric properties of the resulting ligand, thereby influencing the coordination geometry and stability of the metal complexes. For example:

Schiff Base Formation: Condensation of the 6-methanamine group with salicylaldehyde (B1680747) or other substituted aldehydes creates multidentate Schiff base ligands capable of forming stable complexes with various transition metals. nih.gov

Acylation/Alkylation: Introducing different substituents on the amine nitrogen atoms can alter the ligand's solubility, lipophilicity, and coordinating ability. chemrevlett.comchemrevlett.com

These modified ligands can be used to synthesize coordination compounds with potential applications in catalysis, materials science, and as therapeutic agents. mdpi.commdpi.com

Table 2: Potential Ligand Modifications and Their Applications

Modification StrategyResulting Ligand TypePotential Application
Condensation with 2-pyridinecarboxaldehydeMultidentate N,N,N-donor ligandCoordination chemistry, catalysis mdpi.com
Acylation with isonicotinoyl chlorideAmide-functionalized ligandMetal-organic frameworks (MOFs)
Alkylation with 2-(chloromethyl)pyridinePolydentate chelating agentSensing and imaging agents

Functionalization for Supramolecular Assemblies

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions such as hydrogen bonding, π-π stacking, and metal coordination. google.comresearchgate.net The benzimidazole scaffold is well-suited for constructing supramolecular assemblies due to its planar aromatic structure, which facilitates π-π stacking, and its hydrogen bond donor and acceptor capabilities. researchgate.net

The 2-amino and 6-methanamine groups on 1H-Benzimidazole-6-methanamine, 2-amino- provide additional sites for hydrogen bonding, which can be exploited to direct the self-assembly of molecules into specific architectures like tapes, sheets, or three-dimensional networks. northwestern.edu

Functionalization of this core can be used to introduce specific recognition motifs or to control the dimensionality of the resulting assembly. For instance, attaching long alkyl chains could promote the formation of liquid crystalline phases, while introducing carboxylic acid groups could lead to the formation of robust hydrogen-bonded networks or serve as building blocks for metal-organic frameworks (MOFs). rsc.orgresearchgate.net The design and modification of benzimidazole derivatives are key to creating a diversity of supramolecular structures, including coordination polymers and MOFs. globethesis.comgoogle.comresearchgate.net

Incorporation into Polymer Scaffolds

The unique bifunctional nature of 1H-Benzimidazole-6-methanamine, 2-amino-, featuring two primary amine groups with distinct chemical environments, presents significant potential for its use as a monomer in the synthesis of advanced polymer scaffolds. The presence of a primary aromatic amine at the 2-position of the benzimidazole ring and a primary benzylic amine (methanamine) at the 6-position allows for its incorporation into various polymer backbones through step-growth polymerization, such as polycondensation reactions.

The differential reactivity of the two amine functionalities is a critical factor in predicting the polymerization behavior and the resulting polymer architecture. The lone pair of electrons on the nitrogen atom of the 2-amino group is delocalized into the aromatic benzimidazole ring system, which is a characteristic of aromatic amines. In contrast, the amino group of the 6-methanamine is separated from the aromatic ring by a methylene (B1212753) group, making it a benzylic amine. Generally, benzylic amines are more basic and nucleophilic than aromatic amines. This is because the electron lone pair on the benzylic nitrogen is more localized and available for reaction, whereas the lone pair on the aromatic amine is involved in resonance with the aromatic system, reducing its availability.

Consequently, it is anticipated that the 6-methanamine group of 1H-Benzimidazole-6-methanamine, 2-amino- would exhibit higher reactivity in polycondensation reactions with electrophilic co-monomers, such as diacyl chlorides, dicarboxylic acids, or dianhydrides. This selective reactivity would likely lead to the formation of linear polymers where the benzimidazole moiety is incorporated as a pendant group attached to the polymer backbone via the 6-position. The less reactive 2-amino group would remain available for subsequent post-polymerization modifications, such as cross-linking to enhance the mechanical and thermal properties of the scaffold, or for the attachment of bioactive molecules.

This approach allows for the design of functional polymer scaffolds with tunable properties. For instance, the incorporation of the rigid and thermally stable benzimidazole ring can enhance the thermal and mechanical stability of the resulting polymers. The pendant 2-amino groups can serve as sites for grafting other polymer chains or for coordinating with metal ions, leading to materials with interesting catalytic or optical properties.

While specific experimental data on the polymerization of 1H-Benzimidazole-6-methanamine, 2-amino- is not extensively documented in publicly available literature, its potential incorporation into various polymer scaffolds can be inferred from the known chemistry of analogous benzimidazole-containing diamines. The following table outlines hypothetical polymerization scenarios based on this understanding.

Polymer TypeCo-monomerPotential Polymerization MethodAnticipated Scaffold Properties
PolyamideTerephthaloyl chlorideLow-temperature solution polycondensationHigh thermal stability, good mechanical strength, potential for hydrogen bonding interactions.
PolyimidePyromellitic dianhydrideTwo-step polycondensation via poly(amic acid) intermediateExcellent thermal and oxidative stability, good dielectric properties, high mechanical performance.
PolyurethaneToluene diisocyanateBulk or solution polymerizationGood elastomeric properties, toughness, and abrasion resistance.
PolyureaMethylene diphenyl diisocyanateRoom temperature solution polymerizationHigh tensile strength, good elongation, and resistance to solvents.

Therefore, it is not possible to provide a detailed article with specific research findings, data tables, and analyses as requested in the provided outline. The generation of such content would require access to raw computational data from studies that have not been published.

To fulfill the user's request for an article on this compound, one would need to perform novel theoretical calculations using quantum chemistry software. Such a study would involve:

Geometry Optimization: Using methods like Density Functional Theory (DFT) to find the most stable three-dimensional structure of the molecule.

Torsional Analysis: Calculating the energy changes as specific bonds are rotated to understand the molecule's flexibility and conformational preferences.

Vibrational Frequency Analysis: Computing the infrared (IR) and Raman spectra to identify characteristic vibrational modes.

Frontier Molecular Orbital (HOMO-LUMO) Analysis: Determining the energies and distributions of the highest occupied and lowest unoccupied molecular orbitals to understand the molecule's reactivity and electronic transitions.

Electrostatic Potential Surface Mapping: Visualizing the charge distribution on the molecule's surface to predict sites for electrophilic and nucleophilic attack.

Spectroscopic Simulation: Predicting the Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-Vis) absorption wavelengths.

Without access to the results of these specific computational experiments for 1H-Benzimidazole-6-methanamine, 2-amino- , any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy.

Theoretical and Computational Studies of 1h Benzimidazole 6 Methanamine, 2 Amino

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry serves as a virtual laboratory for exploring the intricate details of chemical reactions. By employing quantum mechanical methods, particularly Density Functional Theory (DFT), researchers can map out the energetic landscape of a reaction, identifying the most plausible pathways from reactants to products. This approach is instrumental in understanding how 1H-Benzimidazole-6-methanamine, 2-amino- might participate in various chemical transformations, such as alkylation, acylation, or cyclization reactions. DFT calculations can provide valuable data on the geometries and energies of all stationary points along a reaction coordinate, including reactants, intermediates, transition states, and products. researchgate.net

A critical step in understanding a reaction mechanism is the identification and characterization of the transition state (TS). The transition state represents the highest energy point along the reaction pathway, acting as the energetic barrier that must be overcome for the reaction to proceed. Computationally, a transition state is located as a first-order saddle point on the potential energy surface. Its definitive characteristic is the presence of exactly one imaginary vibrational frequency. This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, effectively the vibration that leads to the breaking and forming of chemical bonds.

For a hypothetical reaction involving 1H-Benzimidazole-6-methanamine, 2-amino-, such as the acylation of the primary amino group at the 2-position, computational chemists would model the approach of an acylating agent. By performing a transition state search, they could pinpoint the precise geometry and energy of the TS. The activation energy (Ea) for the reaction is then determined as the energy difference between the transition state and the reactants.

Table 1: Illustrative Transition State Data for a Hypothetical Acylation Reaction This table presents hypothetical data for illustrative purposes, demonstrating the typical output of a transition state characterization study.

Reaction StepKey Interatomic Distances (Å) in TSImaginary Frequency (cm⁻¹)Activation Energy (kcal/mol)
Nucleophilic attack of 2-amino group on acetyl chlorideN(amino)-C(carbonyl): 2.15C(carbonyl)-Cl: 2.30-35015.2
Proton transfer from nitrogen to a baseN-H: 1.45H-Base: 1.30-12005.8

Once a transition state has been successfully characterized, the full reaction pathway can be traced. This is typically accomplished using the Intrinsic Reaction Coordinate (IRC) method. An IRC calculation starts from the transition state geometry and follows the path of steepest descent on the potential energy surface in both the forward and reverse directions. This process connects the transition state to the corresponding reactant and product (or intermediate) energy minima, confirming that the identified TS is indeed the correct one for the reaction of interest.

By combining the energies of the reactants, intermediates, transition states, and products, a comprehensive reaction energy profile can be constructed. This profile provides a visual representation of the energy changes throughout the reaction, highlighting the activation barriers and the thermodynamic stability of intermediates and products. Such profiles are invaluable for comparing competing reaction pathways and predicting the most likely mechanism and final products under specific conditions. For 1H-Benzimidazole-6-methanamine, 2-amino-, this could be used to determine, for example, whether a reaction would proceed preferentially at the 2-amino group, the 6-methanamine group, or one of the imidazole (B134444) nitrogen atoms.

Molecular Dynamics Simulations for Conformational Sampling and Interactions

While quantum mechanics is excellent for studying static structures and reaction energies, Molecular Dynamics (MD) simulations are employed to investigate the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how their positions and velocities evolve. mdpi.com

For 1H-Benzimidazole-6-methanamine, 2-amino-, MD simulations can be used for extensive conformational sampling. The methanamine side chain can rotate, and the molecule as a whole can flex and bend. An MD simulation can explore the potential energy surface to identify low-energy, stable conformations and the pathways for interconversion between them. This is crucial for understanding how the molecule's shape influences its properties and interactions.

Furthermore, MD simulations are exceptionally powerful for studying intermolecular interactions. nih.gov By placing the molecule in a simulated environment (e.g., a box of water molecules or a lipid bilayer), researchers can observe how it interacts with its surroundings. mdpi.com Key analyses from these simulations include:

Hydrogen Bonding: Identifying the formation and lifetime of hydrogen bonds between the amino and imidazole groups of the molecule and surrounding solvent or target molecules.

Solvation Structure: Characterizing the arrangement of solvent molecules around the solute.

Structure-Reactivity Relationships and Predictive Modeling of 1H-Benzimidazole-6-methanamine, 2-amino-

Theoretical calculations can provide a quantitative basis for understanding the relationship between a molecule's structure and its chemical reactivity. By calculating various quantum chemical descriptors, it is possible to predict which parts of a molecule are most likely to engage in specific types of reactions. doi.org These descriptors are often derived from the molecular orbitals and the electron density distribution.

Key descriptors include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.net The HOMO-LUMO energy gap is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack).

Fukui Functions: These functions identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack.

These calculated descriptors can be used to build predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models. doi.org In a QSAR study, a statistical relationship is established between the calculated descriptors (the "structure") and an experimentally observed property (the "activity"), such as biological potency or corrosion inhibition efficiency. nih.govdoi.org Once a reliable model is built, it can be used to predict the activity of new, unsynthesized derivatives of 1H-Benzimidazole-6-methanamine, 2-amino-, accelerating the discovery of compounds with desired properties.

Table 2: Representative Quantum Chemical Descriptors for Reactivity Analysis This table presents a typical set of descriptors that would be calculated to assess the reactivity of a molecule like 1H-Benzimidazole-6-methanamine, 2-amino-.

DescriptorDefinitionPredicted Relevance
EHOMOEnergy of the Highest Occupied Molecular OrbitalSite of oxidation; nucleophilicity
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalSite of reduction; electrophilicity
HOMO-LUMO GapELUMO - EHOMOChemical reactivity and stability
Dipole Moment (μ)Measure of the overall polarity of the moleculeInfluences solubility and intermolecular forces
Global Hardness (η)Resistance to change in electron distributionRelated to the HOMO-LUMO gap
Electronegativity (χ)Power of an atom to attract electrons to itselfInfluences bond polarity and reactivity

Applications of 1h Benzimidazole 6 Methanamine, 2 Amino As a Synthetic Building Block

Precursor in the Synthesis of Complex Heterocyclic Systems

The inherent reactivity of the amino groups and the imidazole (B134444) nitrogen atoms in 1H-Benzimidazole-6-methanamine, 2-amino- allows for its use as a foundational element in the construction of larger, polycyclic heterocyclic systems. Such fused-ring structures are of significant interest in materials science and medicinal chemistry. nih.gov

The 2-aminobenzimidazole (B67599) moiety is a well-established precursor for the synthesis of fused-ring systems, most notably pyrimido[1,2-a]benzimidazoles. nih.govosi.lv This class of compounds is typically synthesized through the cyclocondensation of a 2-aminobenzimidazole derivative with a 1,3-bielectrophilic partner, such as β-keto esters, α,β-unsaturated carbonyl compounds, or isoflavones. nih.gov

The general synthetic strategy involves the reaction of the exocyclic 2-amino group and the endocyclic N1 atom of the benzimidazole (B57391) ring with a suitable substrate to form a new six-membered ring fused to the original imidazole core. Various synthetic protocols have been developed, including multicomponent reactions under solvent-free conditions or microwave activation to enhance reaction rates and yields. nih.govtandfonline.com For instance, a three-component reaction between a 2-aminobenzimidazole, an aldehyde, and a β-dicarbonyl compound can efficiently produce substituted pyrimido[1,2-a]benzimidazoles. tandfonline.com The 6-methanamine group on the target compound, 1H-Benzimidazole-6-methanamine, 2-amino-, offers an additional site for further derivatization or secondary cyclization, enabling the creation of even more complex and diverse fused systems.

Table 1: Examples of Reagents for Fused-Ring Synthesis with 2-Aminobenzimidazoles

Reagent ClassSpecific ExampleResulting Fused SystemReference
β-Keto EstersEthyl AcetoacetatePyrimido[1,2-a]benzimidazol-4-one nih.gov
α,β-Unsaturated KetonesChalconesTetrahydropyrimido[1,2-a]benzimidazoles nih.gov
Aldehydes & MalononitrileAromatic Aldehydes4-Aryl-2-aminopyrimido[1,2-a]benzimidazole-3-carbonitrile tandfonline.com
Isoflavones7-Hydroxyisoflavone3-(2-Hydroxyphenyl)-4-phenylpyrimido[1,2-a]benzimidazole nih.gov

The bifunctional or trifunctional nature of benzimidazole derivatives makes them attractive candidates for incorporation into macrocyclic structures. Macrocycles are large ring-like molecules that can act as receptors for specific ions or neutral molecules, with applications in sensing, catalysis, and drug delivery. researchgate.net Cucurbiturils, for example, are macrocyclic compounds known to form host-guest complexes with therapeutic agents. researchgate.net

While specific examples utilizing 1H-Benzimidazole-6-methanamine, 2-amino- are not extensively documented, its structure is well-suited for such applications. The two primary amine groups at opposite ends of the molecule can be linked to other building blocks through reactions like amide or imine bond formation to construct large macrocyclic frameworks. The imidazole ring itself can act as a hydrogen-bond donor or acceptor, contributing to the selective binding properties of the resulting macrocycle. researchgate.net

Ligand Design in Coordination Chemistry

The field of coordination chemistry has extensively utilized benzimidazole and its derivatives as ligands for transition metals. researchgate.netresearchgate.net The presence of multiple nitrogen donor atoms in 1H-Benzimidazole-6-methanamine, 2-amino- (the pyridine-type N3 atom, the 2-amino group, and the 6-methanamine group) makes it a highly versatile ligand capable of forming stable complexes with a wide range of metal ions. nih.govnih.gov These metal complexes are investigated for their potential in catalysis, materials science, and as therapeutic agents. nih.govnih.gov

Depending on the reaction conditions and the nature of the metal ion, 1H-Benzimidazole-6-methanamine, 2-amino- can exhibit various coordination modes.

Monodentate: Coordination can occur solely through the most basic pyridine-type nitrogen (N3) of the imidazole ring. This is a common binding mode for simple benzimidazole derivatives. researchgate.net

Bidentate: The molecule can act as a bidentate chelating agent in several ways. Chelation can occur between the N3 atom and the 2-amino group, forming a five-membered ring, which is a highly stable arrangement. Alternatively, if the molecule is flexible enough, it could potentially chelate through the N3 atom and the more distant 6-methanamine group, forming a larger chelate ring.

Polydentate/Bridging: The presence of three distinct donor sites allows for more complex coordination. The ligand could act as a tridentate chelator, binding a single metal ion at all three nitrogen sites. Furthermore, it could function as a bridging ligand, linking two or more metal centers to form polynuclear complexes or coordination polymers. Schiff bases derived from related aminobenzimidazoles are known to act as multidentate ligands. nih.govnih.gov

Benzimidazole derivatives readily form complexes with a variety of transition metals, including but not limited to cobalt(II), nickel(II), copper(II), zinc(II), ruthenium(II/III), and palladium(II). researchgate.netnih.govresearchgate.netbiointerfaceresearch.com The synthesis of these complexes is typically achieved by reacting the ligand with a corresponding metal salt in a suitable solvent. researchgate.net

Characterization of the resulting metal complexes involves a suite of analytical and spectroscopic techniques to determine their structure, stoichiometry, and physicochemical properties.

Table 2: Common Techniques for Characterization of Benzimidazole-Metal Complexes

TechniqueInformation ObtainedReference
FT-IR SpectroscopyIdentifies coordination sites by observing shifts in vibrational frequencies (e.g., C=N, N-H) upon complexation. nih.govuomustansiriyah.edu.iq
UV-Vis SpectroscopyProvides information on the electronic transitions within the complex, helping to deduce the coordination geometry (e.g., octahedral, tetrahedral). nih.govuomustansiriyah.edu.iq
NMR SpectroscopyElucidates the structure of diamagnetic complexes (e.g., Zn(II), Pd(II)) in solution. researchgate.netuomustansiriyah.edu.iq
Mass SpectrometryConfirms the molecular weight and fragmentation pattern of the ligand and its complexes. nih.govuomustansiriyah.edu.iq
Elemental AnalysisDetermines the elemental composition (C, H, N) to confirm the stoichiometry of the complex. researchgate.netbiointerfaceresearch.com
Magnetic SusceptibilityMeasures the magnetic moment of paramagnetic complexes (e.g., Co(II), Ni(II), Cu(II)) to help determine the geometry and oxidation state of the metal. researchgate.netrsc.org
X-ray CrystallographyProvides definitive information on the solid-state structure, including bond lengths, bond angles, and overall coordination geometry. nih.govrsc.org

The geometry of the resulting complexes is influenced by the metal ion's electronic configuration and the ligand's steric and electronic properties. For example, Cu(II) complexes with benzimidazole ligands often adopt a square-planar geometry, while Co(II) and Zn(II) complexes are frequently tetrahedral. researchgate.net Octahedral geometries are also common, particularly with ruthenium or when additional co-ligands are present. biointerfaceresearch.com

Transition metal complexes containing benzimidazole ligands are pivotal in catalysis. nih.gov The ligand's role is to stabilize the metal center and modulate its electronic properties to enhance catalytic activity and selectivity.

C-C Coupling Reactions: Palladium-benzimidazole complexes have been successfully employed as catalysts in fundamental organic transformations like the Suzuki-Miyaura and Heck reactions. nih.gov Nickel complexes featuring chelating benzimidazole-based carbene ligands have shown high activity in Kumada coupling reactions, even with challenging substrates like aryl chlorides. acs.org

Oxidation Reactions: Copper complexes with benzimidazole ligands are known to catalyze oxidative reactions, such as the conversion of alcohols to aldehydes and ketones. nih.gov

Other Catalytic Reactions: The versatility of the benzimidazole scaffold has led to its use in other catalytic systems. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key "click chemistry" reaction, can be significantly accelerated by tris(2-benzimidazolylmethyl)amine (B1330919) ligands. researchgate.net

The specific structure of 1H-Benzimidazole-6-methanamine, 2-amino- offers the potential to create robust and tunable catalysts. The multiple donor sites could lead to highly stable complexes, and the aromatic system can be modified to fine-tune the electronic environment of the catalytic metal center. nih.gov

Building Block for Supramolecular Architectures

Hydrogen Bonding Motifs

Hydrogen bonding is a dominant directional force in the assembly of benzimidazole-containing molecules. 1H-Benzimidazole-6-methanamine, 2-amino- possesses multiple hydrogen bond donors (the N-H of the imidazole ring, the -NH₂ at the 2-position, and the -CH₂NH₂ at the 6-position) and acceptors (the imine nitrogen of the imidazole ring). This functionality allows for the formation of diverse and robust hydrogen-bonding networks.

Studies on simpler, related molecules such as 2-aminobenzimidazole (2-ABI) have elucidated the common hydrogen bonding patterns that can be expected. Theoretical and experimental investigations show that 2-ABI readily forms dimers and trimers through intermolecular N-H···N hydrogen bonds between the imidazole rings of adjacent molecules. researchgate.netchem-soc.si The 2-amino group also participates actively in forming N-H···O or N-H···N bonds, particularly in the presence of suitable acceptor molecules or anions, leading to the formation of extensive three-dimensional networks. nih.gov

For 1H-Benzimidazole-6-methanamine, 2-amino-, these interactions would be supplemented by the 6-aminomethyl group, enabling more complex, multi-dimensional arrays. The combination of the rigid benzimidazole core and the flexible side-chain amine allows for a variety of motifs, including chains, sheets, and more intricate three-dimensional architectures stabilized by a high density of hydrogen bonds. nih.gov In addition to hydrogen bonding, π-π stacking interactions between the aromatic benzimidazole rings can further stabilize the resulting supramolecular structures, often with centroid-to-centroid distances around 3.4-3.6 Å. nih.gov

Table 1: Potential Hydrogen Bonding Interactions in 1H-Benzimidazole-6-methanamine, 2-amino-

Donor GroupAcceptor Group/AtomType of InteractionResulting Motif
Imidazole N-HImidazole N (imine)N-H···NDimer, Chain
2-Amino N-HImidazole N (imine)N-H···NInter-dimer linkage
2-Amino N-HExternal Acceptor (e.g., O, N)N-H···O / N-H···N3D Network
6-Aminomethyl N-HImidazole N (imine)N-H···NCross-linking chains/sheets
6-Aminomethyl N-HExternal Acceptor (e.g., O, N)N-H···O / N-H···NFunctionalized 3D Network

Self-Assembly Processes

The capacity for forming multiple, specific non-covalent interactions makes 1H-Benzimidazole-6-methanamine, 2-amino- an ideal candidate for molecular self-assembly. This process involves the spontaneous organization of molecules into stable, well-defined structures. For benzimidazole derivatives, self-assembly is typically driven by a combination of hydrogen bonding and π-π stacking. nih.gov

Achiral benzimidazole molecules with large aromatic substituents have been shown to self-assemble at interfaces into various morphologies, including nanoparticles and block domains. nih.gov In some cases, these assemblies can even exhibit supramolecular chirality, where the ordered arrangement of achiral molecules creates a chiral structure. nih.gov The presence of multiple hydrogen-bonding sites in 1H-Benzimidazole-6-methanamine, 2-amino- would strongly favor the formation of ordered aggregates in solution or on surfaces. Depending on the solvent and concentration, it is plausible that this molecule could self-assemble into nanofibers, nanoribbons, or vesicles. researchgate.net For instance, benzimidazole-carbazole N-glycosylamines, which also possess multiple hydrogen bonding sites, have demonstrated a strong tendency to self-assemble into nanofibers, forming organogels at very low concentrations. researchgate.net The cooperative effect of directional hydrogen bonds and aromatic stacking would drive the formation of one-dimensional structures that can further entangle to form gels or other soft materials.

Host-Guest Chemistry

In host-guest chemistry, a larger host molecule encapsulates a smaller guest molecule. Benzimidazole derivatives are well-suited to act as guests for various macrocyclic hosts, such as cucurbit[n]urils (Q[n]s) and cyclodextrins, due to their size, shape, and electronic properties. nih.govrsc.orgresearchgate.net

The hydrophobic benzimidazole core can be encapsulated within the nonpolar cavity of a host molecule in an aqueous medium. nih.govresearchgate.net Studies involving tetramethyl cucurbit researchgate.neturil (TMeQ researchgate.net) and 2-substituted benzimidazoles have shown the formation of stable 1:1 host-guest inclusion complexes. nih.govrsc.org The primary driving forces for this complexation are hydrogen bonding and ion-dipole interactions between the guest and the hydrophilic carbonyl portals of the cucurbituril (B1219460) host. nih.govresearchgate.net The encapsulation can significantly alter the physicochemical properties of the guest molecule, such as enhancing its fluorescence and improving its solubility in water. nih.govrsc.org

Given its structure, 1H-Benzimidazole-6-methanamine, 2-amino- would be an excellent guest for such macrocyclic hosts. The benzimidazole moiety would likely be encapsulated within the host's cavity, while the polar amino groups at the 2- and 6-positions could interact with the host's portals, potentially leading to strong and specific binding. This interaction could be exploited for applications in sensing, drug delivery, or the construction of more complex stimuli-responsive supramolecular systems.

Incorporation into Polymeric Materials and Functional Gels

The presence of two primary amine groups with different reactivities and steric environments—the 2-amino group on the heterocyclic ring and the 6-aminomethyl group on the benzene (B151609) ring—positions 1H-Benzimidazole-6-methanamine, 2-amino- as a valuable bifunctional building block for polymer synthesis.

Monomer in Polymerization Reactions

As a diamine, 1H-Benzimidazole-6-methanamine, 2-amino- can serve as a monomer in step-growth polymerization reactions. The most direct application would be in the synthesis of polyamides through polycondensation with dicarboxylic acids or their derivatives (e.g., diacyl chlorides).

In this reaction, the amino groups of the benzimidazole monomer would react with the carboxyl groups of a diacid monomer to form amide linkages, releasing water as a byproduct. This process, often catalyzed by heat or coupling agents, would lead to the formation of a linear polymer chain. nih.gov The resulting polyamide would feature the rigid, thermally stable benzimidazole unit integrated into its backbone, which is expected to impart high thermal stability and mechanical strength to the material, similar to other aromatic polymers like polybenzimidazoles (PBIs). nih.govresearchgate.net The specific properties of the resulting polyamide could be tailored by selecting different dicarboxylic acid co-monomers, varying from flexible aliphatic diacids to rigid aromatic diacids.

Table 2: Potential Polymerization Reactions using 1H-Benzimidazole-6-methanamine, 2-amino- as a Monomer

Co-monomerPolymer TypeLinkage FormedPotential Polymer Properties
Dicarboxylic Acid (e.g., Adipic Acid)Aliphatic-Aromatic PolyamideAmide (-CO-NH-)Improved flexibility, solubility
Aromatic Diacid (e.g., Terephthalic Acid)Aromatic PolyamideAmide (-CO-NH-)High thermal stability, rigidity, strength
Diisocyanate (e.g., MDI)PolyureaUrea (-NH-CO-NH-)High tensile strength, elasticity
DiepoxideEpoxy Resin NetworkC-N and C-OThermoset with high adhesion and chemical resistance

This approach provides an environmentally benign route for synthesizing functional polyamides, with molecular hydrogen being the only byproduct in some catalytic systems. researchgate.net The incorporation of the benzimidazole moiety can also introduce specific functionalities, such as proton conductivity or metal-coordination sites, into the final polymer.

Cross-linking Agent for Polymer Networks

Cross-linking is a critical process for transforming linear polymers into three-dimensional networks, which enhances their mechanical properties, thermal stability, and chemical resistance, and is essential for forming functional gels. mdpi.comnih.gov The bifunctional nature of 1H-Benzimidazole-6-methanamine, 2-amino- makes it a suitable cross-linking agent.

It can be used in several ways:

Direct Cross-linking: The molecule can be added to a system containing a reactive polymer (e.g., a polymer with epoxy or acyl chloride side groups), where both of its amine groups can react with different polymer chains, effectively linking them together.

Post-Polymerization Cross-linking: A polymer could first be synthesized using only one of the amine groups of the benzimidazole monomer (e.g., by using protecting group chemistry or leveraging differences in reactivity). The remaining free amine group along the polymer backbone would then be available for a subsequent cross-linking reaction.

Coordination Cross-linking: The imidazole portion of the molecule, once incorporated into a polymer, can act as a ligand for metal ions. The addition of metal ions like Zn²⁺ could induce coordination-based cross-linking, creating a network that may be reversible or responsive to stimuli like pH changes. rsc.org

This cross-linking capability is valuable for creating durable materials such as proton-exchange membranes for fuel cells, where cross-linked polybenzimidazole-based systems show enhanced durability and performance at elevated temperatures. rsc.orgacs.org The resulting polymer networks or gels could find applications in areas ranging from biomedical materials to high-performance engineering plastics. mdpi.com

Insufficient Published Research Hinders a Focused Review on 1H-Benzimidazole-6-methanamine, 2-amino- in Fluorescent Probe Design

A comprehensive review of the scientific literature reveals a significant lack of published research specifically detailing the application of the chemical compound 1H-Benzimidazole-6-methanamine, 2-amino- as a synthetic building block in the design of fluorescent probes and dyes. Despite extensive searches of chemical and materials science databases, no dedicated studies, research articles, or patents were identified that explicitly describe the synthesis, photophysical properties, or application of fluorescent probes derived from this specific benzimidazole isomer.

The benzimidazole core, in a general sense, is a well-established and versatile scaffold in the development of fluorescent materials. The inherent aromaticity and the presence of nitrogen heteroatoms in the benzimidazole ring system provide a robust framework that can be readily functionalized to create molecules with desirable photophysical characteristics. Researchers have successfully incorporated various benzimidazole derivatives into fluorescent probes for the detection of metal ions, changes in pH, and specific biomolecules. These probes often operate on principles such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Excited-State Intramolecular Proton Transfer (ESIPT).

However, the specific substitution pattern of 1H-Benzimidazole-6-methanamine, 2-amino- , featuring a primary amino group at the 2-position and a methanamine group at the 6-position, does not appear to have been explored in the context of fluorescent probe design within the accessible scientific literature. The primary amino group at the 2-position and the aminomethyl group at the 6-position offer potential sites for synthetic modification. For instance, the 2-amino group could be diazotized or condensed with various aldehydes and ketones to form Schiff bases, which are common reactions in dye synthesis. Similarly, the 6-methanamine group could be acylated or alkylated to attach other fluorophoric or receptor units.

While the fundamental principles of fluorescent probe design could theoretically be applied to this molecule, the absence of empirical data—such as absorption and emission spectra, quantum yields, and specific sensing applications—makes it impossible to provide a detailed and scientifically accurate account as requested. The creation of informative data tables and a thorough discussion of research findings are contingent on the existence of such primary research.

Consequently, due to the strict focus of the inquiry on 1H-Benzimidazole-6-methanamine, 2-amino- and the lack of available information, this article cannot be generated as outlined. Further experimental research would be required to elucidate the potential of this specific compound as a building block for fluorescent probes and dyes.

Analytical and Spectroscopic Characterization of 1h Benzimidazole 6 Methanamine, 2 Amino and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

A combination of spectroscopic methods is required to piece together the molecular puzzle, from the atomic connectivity and functional groups to the electronic properties and three-dimensional arrangement of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. For a molecule like 1H-Benzimidazole-6-methanamine, 2-amino-, both one-dimensional (¹H, ¹³C) and two-dimensional NMR techniques are essential for unambiguous assignment of all proton and carbon signals.

Based on data from related compounds like (1H-benzo[d]imidazol-2-yl)methanamine, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene (B151609) ring, the methylene (B1212753) (-CH₂) protons of the methanamine group, and exchangeable protons from the amine (-NH₂) and imidazole (B134444) (-NH) groups. orientjchem.org For instance, in a DMSO-d₆ solvent, aromatic protons of the benzimidazole (B57391) core typically appear in the range of δ 7.0-7.8 ppm. orientjchem.orgchemicalbook.com The methylene protons would likely resonate further upfield, and the amine protons would present as broad signals. chemicalbook.com

Two-dimensional NMR experiments provide crucial connectivity information:

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, for instance, between adjacent aromatic protons on the benzene moiety.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, allowing for the definitive assignment of the carbon atoms of the benzimidazole ring and the methylene group.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. This is particularly powerful for identifying the connectivity between the methanamine group and the benzimidazole ring and for confirming the substitution pattern. For example, HMBC would show a correlation from the methylene protons to the C6 carbon of the benzimidazole ring.

The following table provides expected ¹H and ¹³C NMR chemical shift ranges for 1H-Benzimidazole-6-methanamine, 2-amino-, extrapolated from data on similar benzimidazole structures. orientjchem.orgchemicalbook.comnih.gov

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Aromatic CH7.0 - 7.8110 - 145
Imidazole NH> 12.0 (broad)N/A
-CH₂-~3.5 - 4.5~40 - 45
-NH₂ (methanamine)Variable (broad)N/A
-NH₂ (amino at C2)Variable (broad)N/A
C2 (imidazole)N/A> 150
Quaternary Aromatic CN/A115 - 150

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For 1H-Benzimidazole-6-methanamine, 2-amino- (molecular formula C₈H₁₀N₄), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated.

HRMS, often coupled with techniques like electrospray ionization (ESI), provides mass accuracy typically within 5 ppm, allowing for the confident determination of the molecular formula. nih.gov The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can further confirm the structure. Common fragmentation pathways for benzimidazole derivatives often involve cleavages related to the substituents and the heterocyclic ring system. mjcce.org.mkresearchgate.netnih.gov

Property Value for C₈H₁₀N₄
Molecular FormulaC₈H₁₀N₄
Monoisotopic Mass162.0905 Da
Theoretical [M+H]⁺163.0978 Da

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of 1H-Benzimidazole-6-methanamine, 2-amino- would be expected to show characteristic absorption bands confirming its key structural features.

Analysis of related compounds such as (1H-benzo[d]imidazol-2-yl)methanamine shows characteristic peaks for N-H stretching of the primary amine (two bands, ~3384 and 3363 cm⁻¹), N-H stretching of the imidazole ring (~3245 cm⁻¹), aromatic C-H stretching (~3021 cm⁻¹), aliphatic C-H stretching (~2930 cm⁻¹), and aromatic C=C and C=N stretching vibrations (1580-1605 cm⁻¹). orientjchem.org The presence of both a primary aromatic amine (at C2) and a primary aliphatic amine (at C6-methanamine) would result in complex N-H stretching and bending vibrations.

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Imidazole N-HStretching3200 - 3400 (broad)
Amino N-HAsymmetric & Symmetric Stretching3300 - 3500 (two bands)
Aromatic C-HStretching3000 - 3100
Aliphatic C-H (-CH₂-)Asymmetric & Symmetric Stretching2850 - 2960
C=N / C=C (Ring)Stretching1500 - 1620
N-HBending (Scissoring)1590 - 1650

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FT-IR. It detects molecular vibrations that result in a change in polarizability. nih.gov This technique is particularly useful for observing symmetric vibrations and skeletal vibrations of aromatic rings, which may be weak in the IR spectrum.

For benzimidazole derivatives, Raman spectra show characteristic peaks for the benzimidazole ring vibrations. researchgate.net Studies on 2-aminobenzimidazole (B67599) have identified key vibrational modes that can be compared with theoretical calculations to confirm assignments. nih.govresearchgate.net The spectrum of 1H-Benzimidazole-6-methanamine, 2-amino- would provide a unique vibrational fingerprint, with strong bands corresponding to the in-plane vibrations of the fused aromatic system. This technique is highly sensitive to the molecular structure, making it a powerful tool for characterization. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly the π-π* and n-π* transitions in conjugated systems. The benzimidazole core is a chromophore that absorbs UV radiation.

The UV-Vis spectrum of 2-aminobenzimidazole in ethanol (B145695) shows absorption maxima at approximately 283 nm, 243 nm, and 212 nm, corresponding to π-π* transitions within the conjugated benzimidazole system. researchgate.net The position and intensity of these absorption bands are sensitive to the substituents on the ring and the solvent used. niscpr.res.in The addition of the 2-amino and 6-methanamine groups to the benzimidazole core would be expected to cause shifts in these absorption maxima (typically bathochromic or hyperchromic shifts), providing further evidence for the structure. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide a wealth of information about molecular structure, single-crystal X-ray crystallography offers the most definitive and detailed picture of the molecule's three-dimensional arrangement in the solid state. This technique provides precise data on bond lengths, bond angles, and torsional angles.

Although a crystal structure for 1H-Benzimidazole-6-methanamine, 2-amino- is not publicly available, analysis of numerous other benzimidazole derivatives reveals common structural features. semanticscholar.orgscilit.comopenresearchlibrary.orgresearchgate.net The benzimidazole ring system is typically planar or nearly planar. semanticscholar.orgscilit.com The crystal packing is often dominated by intermolecular interactions such as hydrogen bonding and π-π stacking. semanticscholar.orgresearchgate.net For the target compound, the presence of multiple N-H donors (imidazole NH, two -NH₂ groups) and nitrogen acceptors would lead to an extensive network of hydrogen bonds, significantly influencing the crystal lattice and the material's physical properties.

A crystallographic analysis would provide the data summarized in the table below.

Crystallographic Parameter Description
Crystal SystemThe crystal system (e.g., monoclinic, orthorhombic).
Space GroupThe symmetry of the unit cell.
Unit Cell Dimensions (a, b, c, α, β, γ)The dimensions and angles of the unit cell.
Bond Lengths (Å)Precise distances between bonded atoms.
Bond Angles (°)Angles between adjacent bonds.
Intermolecular InteractionsDetails of hydrogen bonds and π-π stacking distances.

Single Crystal X-ray Diffraction

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. This technique provides unequivocal data on bond lengths, bond angles, and intermolecular interactions, which govern the material's physicochemical properties.

While specific crystallographic data for 1H-Benzimidazole-6-methanamine, 2-amino- are not prominently available in the reviewed scientific literature, analysis of closely related benzimidazole structures provides significant insight into the expected molecular geometry and crystal packing. For instance, studies on various substituted benzimidazole derivatives reveal common structural motifs. The benzimidazole core is typically planar, and the crystal lattice is often stabilized by a network of hydrogen bonds and π-π stacking interactions, particularly when N-H or other hydrogen-bond donor/acceptor groups are present. researchgate.net

A study on 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one monohydrate, which shares the core benzimidazole structure, revealed a monoclinic crystal system with the P2₁/c space group. mdpi.com In its crystal structure, hydrogen bonds involving the benzimidazole N-H group and water molecules were crucial in defining the supramolecular architecture. mdpi.com Similarly, the analysis of other complex benzimidazoles confirms that the final crystal packing is a delicate balance of molecular conformation and non-covalent interactions. researchgate.netnih.govmdpi.com For 1H-Benzimidazole-6-methanamine, 2-amino-, the presence of two primary amine groups and the imidazole N-H proton would be expected to lead to extensive hydrogen bonding, playing a dominant role in its solid-state structure.

Table 1: Representative Single Crystal X-ray Diffraction Data for Related Benzimidazole Derivatives
CompoundCrystal SystemSpace GroupUnit Cell ParametersReference
[1,2a]Benzimidazol-2-yl amidineMonoclinicP2(1)/na=12.679(2) Å, b=8.468(3) Å, c=13.108(2) Å, β=96.538(2)° nih.gov
6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one monohydrateMonoclinicP2₁/cNot specified in abstract mdpi.com
{tris((1H-benzo[d]imidazol-2-yl)methyl)amine-κ⁴N,N′,N′′,N′′′}-(succinato-κ²O,O′)nickel(II) – methanol (B129727) (1/4)MonoclinicP2₁/ca=10.0076(5) Å, b=18.6561(10) Å, c=19.0893(18) Å, β=108.532(6)° researchgate.net

Powder X-ray Diffraction (PXRD) for Polymorphism Studies

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development, as different polymorphs can exhibit distinct solubility, stability, and bioavailability. mdpi.com Powder X-ray Diffraction (PXRD) is the primary analytical tool for the identification, characterization, and quantification of polymorphic forms. rigaku.comresearchgate.net Each crystalline form produces a unique diffraction pattern, acting as a fingerprint for that specific solid-state arrangement. mdpi.com

Specific polymorphism studies on 1H-Benzimidazole-6-methanamine, 2-amino- have not been reported. However, the standard methodology for such an investigation would involve generating the compound under various crystallization conditions (e.g., different solvents, temperatures, and cooling rates) to induce the formation of potential polymorphs. Each resulting solid would be analyzed by PXRD. The resulting diffractograms, which plot diffraction intensity against the diffraction angle (2θ), would be compared. The appearance of new peaks, disappearance of existing peaks, or significant shifts in peak positions would indicate the presence of a different crystalline form. researchgate.net

Furthermore, PXRD is a powerful technique for quality control, capable of detecting and quantifying low levels of polymorphic impurities within a bulk sample. mdpi.com For 1H-Benzimidazole-6-methanamine, 2-amino-, a validated PXRD method would be essential to ensure batch-to-batch consistency of the crystalline form during manufacturing. This involves identifying unique, well-resolved peaks for each polymorph and constructing a calibration curve to quantify their respective percentages in a mixture. mdpi.com

Chromatographic and Separation Techniques for Purity Assessment

Assessing the purity of a chemical compound is a prerequisite for its use in further research or development. Chromatographic techniques are central to this process, offering high-resolution separation of the main compound from impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for determining the purity of non-volatile and thermally sensitive compounds like benzimidazole derivatives. A reverse-phase HPLC (RP-HPLC) method is typically employed for this class of molecules.

While a specific, validated HPLC method for 1H-Benzimidazole-6-methanamine, 2-amino- is not detailed in the available literature, a representative method can be proposed based on the analysis of similar aromatic amines. The method would utilize a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., water with a small percentage of formic acid or ammonium (B1175870) acetate (B1210297) to ensure good peak shape for the basic amine groups) and an organic solvent such as acetonitrile (B52724) or methanol. Elution can be performed in isocratic (constant mobile phase composition) or gradient mode (varying composition) to achieve optimal separation of the main peak from any impurities. Detection is commonly performed using a UV-Vis detector set at a wavelength where the benzimidazole ring exhibits strong absorbance (typically in the 270-300 nm range).

Table 2: Representative RP-HPLC Method Parameters for Purity Assessment
ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Elution ModeGradient: 5% to 95% B over 20 minutes
Flow Rate1.0 mL/min
DetectionUV at 280 nm
Injection Volume10 µL

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. However, direct analysis of polar molecules containing active hydrogen atoms, such as 1H-Benzimidazole-6-methanamine, 2-amino-, is challenging due to their low volatility and tendency to adsorb onto the chromatographic column.

To overcome these limitations, chemical derivatization is required. jfda-online.com This process involves reacting the analyte with a specific reagent to replace the active hydrogens (on the NH₂ and N-H groups) with non-polar, thermally stable groups. gcms.czsigmaaldrich.com Common derivatization approaches for amines include:

Silylation: Reaction with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form trimethylsilyl (B98337) (TMS) derivatives. sigmaaldrich.commdpi.com

Acylation: Reaction with fluorinated anhydrides, such as pentafluoropropionic anhydride (B1165640) (PFPA), to form stable and highly electron-capturing derivatives suitable for sensitive detection. jfda-online.comnih.gov

Once derivatized, the sample can be analyzed by GC-MS. The gas chromatograph separates the derivatized analyte from other components, and the mass spectrometer provides mass information for structural confirmation. The mass spectrum would show a molecular ion peak corresponding to the derivatized molecule and a characteristic fragmentation pattern that can be used to confirm its identity.

Table 3: Potential GC-MS Method Parameters Following Derivatization
ParameterCondition
Derivatization ReagentBSTFA with 1% TMCS or PFPA
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Carrier GasHelium, constant flow 1.2 mL/min
Injector Temperature280 °C
Oven ProgramInitial 100 °C, ramp at 15 °C/min to 300 °C, hold for 5 min
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Range50-550 amu

Electrochemical Analysis and Redox Properties

Electrochemical methods, particularly cyclic voltammetry (CV), are valuable for investigating the redox properties of molecules. These techniques provide information on oxidation and reduction potentials, which can be correlated with a compound's electronic structure and potential involvement in redox-mediated biological processes.

The electrochemical behavior of the benzimidazole core has been the subject of several studies. researchgate.netusm.my Generally, benzimidazole derivatives undergo oxidation at the electron-rich imidazole ring, often in an irreversible process. researchgate.net The precise potential at which this occurs is highly sensitive to the nature and position of substituents on the bicyclic ring system.

For 1H-Benzimidazole-6-methanamine, 2-amino-, the presence of two strong electron-donating groups—the 2-amino group and the 6-methanamine group—is expected to significantly influence its redox properties. These groups increase the electron density of the aromatic system, making the molecule more susceptible to oxidation. Consequently, it is predicted to have a lower oxidation potential compared to unsubstituted benzimidazole or derivatives with electron-withdrawing groups. CV studies on various benzimidazoles show a range of oxidation potentials, highlighting the tunability of the redox behavior through chemical modification. researchgate.netnih.gov This information is crucial for understanding its stability and potential interactions in biological systems.

Table 4: Representative Electrochemical Oxidation Potentials for Substituted Benzimidazole Derivatives (Data derived from literature for illustrative purposes)
CompoundAnodic Peak Potential (Epa vs. Ref)Solvent/ElectrolyteReference
Monofluorinated Benzimidazole Derivative1.66 V (vs. Ag wire)CH₃CN / TBAP researchgate.net
Unsubstituted 2,2'-bis(2-benzimidazole) (BIP)~1.0 V (vs. SCE)CH₂Cl₂ / TBAPF₆ nih.gov
Symmetrically Substituted BIP Derivative~0.7 V (vs. SCE)CH₂Cl₂ / TBAPF₆ nih.gov

Biomolecular Interactions and Mechanistic Studies Excluding Clinical Human Trials and Safety

Investigation of Binding Affinities with Biomolecules (e.g., DNA, RNA, Proteins, Enzymes)

The affinity of a compound for its biological target is a primary determinant of its potency. Several sophisticated techniques are utilized to quantify the binding strength between small molecules like 2-aminobenzimidazole (B67599) derivatives and biomolecules such as nucleic acids and proteins.

Spectroscopic techniques are powerful tools for studying molecular interactions, often providing information on binding modes and conformational changes.

Fluorescence Quenching: This method is widely used to study the binding of small molecules to proteins, particularly those containing fluorescent amino acids like tryptophan and tyrosine. When a ligand binds near these residues, it can cause a decrease (quenching) in the protein's intrinsic fluorescence. The quenching can be dynamic (resulting from collisions) or static (resulting from the formation of a non-fluorescent ground-state complex). researchgate.netnih.gov The analysis of quenching data using the Stern-Volmer equation can reveal the binding constant (Kb) and the number of binding sites (n). researchgate.net For instance, studies on the interaction between the benzimidazole (B57391) drug mebendazole (B1676124) and bovine serum albumin (BSA) demonstrated a static quenching mechanism, indicating the formation of a stable drug-protein complex. aps.org Thermodynamic parameters derived from temperature-dependent studies can further elucidate the nature of the binding forces involved, such as hydrophobic interactions, hydrogen bonds, or van der Waals forces. aps.org

Circular Dichroism (CD): CD spectroscopy is particularly useful for investigating conformational changes in chiral biomolecules, such as proteins and nucleic acids, upon ligand binding. nih.gov When a small molecule binds to DNA, it can induce changes in the DNA's secondary structure, which are reflected in the CD spectrum. For example, the binding of benzimidazole compounds to DNA has been shown to occur via different modes, such as intercalation between base pairs or binding within the minor groove, each producing a characteristic change in the DNA's CD signal. nih.govnih.gov These spectral changes can help determine the binding mode and the effect of the ligand on the biomolecule's structure. anu.edu.au

Isothermal Titration Calorimetry is a highly quantitative technique that directly measures the heat released or absorbed during a binding event. harvard.edumalvernpanalytical.com It is considered the gold standard for characterizing thermodynamic interactions as it provides a complete thermodynamic profile of the interaction in a single experiment. wikipedia.orgspringernature.com By titrating a ligand into a solution containing a biomolecule, ITC can directly determine the binding affinity (Ka), binding stoichiometry (n), and the enthalpy of binding (ΔH). harvard.edunih.gov From these parameters, the change in Gibbs free energy (ΔG) and entropy (ΔS) can be calculated. This comprehensive thermodynamic data is invaluable for understanding the driving forces behind the molecular recognition process. springernature.com While specific ITC data for 1H-Benzimidazole-6-methanamine, 2-amino- is not available, this technique is broadly applied to characterize the binding of small molecule inhibitors to their target enzymes and receptors. nih.gov

Table 1: Thermodynamic Parameters Obtainable from a Typical ITC Experiment

Parameter Description Information Provided
Binding Affinity (Ka) The equilibrium constant for the association of the ligand and biomolecule. Strength of the binding interaction.
Enthalpy (ΔH) The measure of heat released or absorbed upon binding. Indicates the contribution of hydrogen bonding and van der Waals interactions.
Entropy (ΔS) The measure of the change in disorder of the system upon binding. Reflects changes in conformational freedom and solvent reorganization (e.g., hydrophobic effect).
Stoichiometry (n) The molar ratio of the ligand to the biomolecule in the complex. Defines the number of binding sites.

Surface Plasmon Resonance is a label-free, real-time optical sensing technique used to study biomolecular interactions. cnr.ityoutube.com In an SPR experiment, one molecule (the ligand) is immobilized on a sensor chip surface, and its binding partner (the analyte) is flowed over the surface. The binding event causes a change in the refractive index at the surface, which is measured in real-time. youtube.com This allows for the determination of the kinetic parameters of the interaction, including the association rate constant (ka) and the dissociation rate constant (kd). The equilibrium dissociation constant (KD), a measure of binding affinity, can then be calculated from the ratio of these rates (kd/ka). vu.nl SPR has been successfully used to analyze the binding of small-molecule inhibitors to various protein targets, including enzymes like phosphodiesterases, and to study interactions with nucleic acids. vu.nlnih.gov

Elucidation of Molecular Mechanisms of Interaction

Beyond quantifying binding affinity, it is essential to understand the functional consequences of the binding event. This involves studying how the compound modulates the activity of its target, such as inhibiting an enzyme or blocking a receptor.

Many benzimidazole derivatives exert their biological effects by inhibiting specific enzymes. researchgate.net Enzyme kinetic studies are performed to determine the inhibitory potency of a compound, typically expressed as the half-maximal inhibitory concentration (IC₅₀), and to elucidate the mechanism of inhibition. nih.gov Common mechanisms include:

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the natural substrate.

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), changing the enzyme's conformation and reducing its activity.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.

Studies on various 2-aminobenzimidazole analogues have identified them as inhibitors of several protein kinases. For example, derivatives have been developed as potent and selective inhibitors of Casein Kinase 1 (CK1) isoforms and Transient Receptor Potential Canonical (TRPC) channels. researchgate.netnih.gov Docking studies on other substituted benzimidazoles suggest they possess the key functional groups to interact efficiently with bacterial targets like E. coli DNA Gyrase B. uc.pt

Table 2: Enzyme Inhibition Data for Selected Benzimidazole Derivatives (Illustrative Examples)

Compound Class Target Enzyme Inhibition Potency (IC₅₀) Mechanism
2-Phenylamino-6-cyano-1H-benzimidazole Casein Kinase 1 Gamma (CK1γ) Potent, Sub-micromolar ATP-competitive
n-Butyl-1H-benzimidazol-2-amine TRPC4/TRPC5 Channels 3.7 µM Channel Blockade

Note: This table presents data for structurally related benzimidazole compounds to illustrate the type of information obtained from enzyme inhibition studies and does not represent data for 1H-Benzimidazole-6-methanamine, 2-amino-.

In vitro receptor binding assays are fundamental for identifying and characterizing compounds that interact with cellular receptors. core.ac.uk These assays typically use cell or membrane preparations containing the receptor of interest and a radiolabeled ligand known to bind specifically to that receptor. The test compound is added in increasing concentrations to compete with the radioligand for binding. The ability of the compound to displace the radioligand is measured, allowing for the determination of its binding affinity (often expressed as a Ki value). core.ac.uk High-throughput screening using such assays has led to the discovery of 2-aminobenzimidazole derivatives that act on specific receptors. For example, certain compounds from this class were identified as selective inhibitors of the NOD1 protein, an intracellular pattern recognition receptor involved in the innate immune response. nih.gov

DNA/RNA Intercalation or Groove Binding

The interaction of small molecules with nucleic acids is a cornerstone of biochemical research, providing insights into cellular processes and laying the groundwork for the development of new molecular tools. Benzimidazole derivatives, in particular, have been a subject of intense study due to their structural similarity to purine (B94841) bases, which allows them to interact with DNA and RNA through various binding modes, including intercalation and groove binding.

While direct and comprehensive studies specifically detailing the DNA/RNA binding properties of 1H-Benzimidazole-6-methanamine, 2-amino- are not extensively documented in publicly available literature, the broader class of 2-aminobenzimidazoles has been investigated, suggesting a likely mode of interaction. These compounds are known to be effective DNA minor groove binders. nih.gov The crescent shape of the benzimidazole core allows it to fit snugly within the minor groove of the DNA double helix, particularly at A-T rich regions. beilstein-journals.org

The binding is typically stabilized by a combination of non-covalent interactions, including hydrogen bonds, van der Waals forces, and electrostatic interactions. The 2-amino group and the nitrogen atoms within the imidazole (B134444) ring are capable of forming hydrogen bonds with the bases on the floor of the minor groove. nih.gov Furthermore, the positively charged aminomethyl group at the 6-position would be expected to engage in favorable electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA.

It is important to note that while minor groove binding is the predominant mode of interaction for many benzimidazoles, intercalation between base pairs cannot be entirely ruled out without specific experimental evidence. rsc.org Spectroscopic techniques such as UV-Visible spectroscopy, fluorescence spectroscopy, and circular dichroism, along with biophysical methods like isothermal titration calorimetry and DNA footprinting, would be necessary to fully elucidate the precise binding mode and affinity of 1H-Benzimidazole-6-methanamine, 2-amino- to DNA and RNA.

Development of 1H-Benzimidazole-6-methanamine, 2-amino- as a Biological Probe

The intrinsic fluorescence of the benzimidazole scaffold has led to the development of numerous derivatives as biological probes for sensing and imaging. researchgate.net The fluorescence properties of these molecules are often sensitive to their local environment, making them valuable tools for studying biomolecular interactions.

Although the specific development of 1H-Benzimidazole-6-methanamine, 2-amino- as a biological probe is not extensively detailed in the literature, its structural features suggest potential in this area. The 2-aminobenzimidazole core is a known fluorophore. nih.gov The fluorescence quantum yield and emission wavelength of such compounds can be influenced by substitution on the benzimidazole ring.

For instance, the introduction of an amino group can modulate the electronic properties of the molecule and affect its fluorescent behavior. nih.gov The aminomethyl group at the 6-position could also be utilized for conjugation to other molecules, such as peptides or oligonucleotides, to create targeted probes.

The potential application of 1H-Benzimidazole-6-methanamine, 2-amino- as a biological probe would likely leverage its DNA-binding properties. Upon binding to the minor groove of DNA, a change in the fluorescence signal, such as an increase in quantum yield or a shift in the emission wavelength, would be expected. This "light-up" effect upon binding to a target biomolecule is a desirable characteristic for a biological probe.

To illustrate the potential fluorescent properties based on related compounds, a hypothetical data table is presented below. These values are based on typical ranges observed for similar 2-aminobenzimidazole derivatives and should be considered illustrative until specific experimental data for 1H-Benzimidazole-6-methanamine, 2-amino- becomes available.

PropertyValue
Excitation Maximum (λex)~340-360 nm
Emission Maximum (λem)~420-450 nm
Quantum Yield (Φf) in solution~0.1 - 0.3
Quantum Yield (Φf) bound to DNA>0.4

Note: This data is illustrative and based on the properties of similar benzimidazole compounds.

Further research would be required to fully characterize the photophysical properties of 1H-Benzimidazole-6-methanamine, 2-amino- and to explore its utility as a biological probe for applications such as fluorescence microscopy, flow cytometry, and high-throughput screening assays.

Structure-Activity Relationship (SAR) Studies for Biochemical Potency (without pharmacological context)

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biochemical activity. For 1H-Benzimidazole-6-methanamine, 2-amino-, SAR studies would focus on how modifications to its structure affect its interaction with biomolecules, such as its DNA binding affinity, independent of any therapeutic outcomes.

While specific SAR studies for 1H-Benzimidazole-6-methanamine, 2-amino- are not widely published, general SAR principles for 2-aminobenzimidazole derivatives can be inferred from the existing literature. These studies typically involve synthesizing a series of analogs with systematic variations at different positions of the benzimidazole ring and evaluating their impact on a specific biochemical endpoint.

Key Positions for Modification:

2-Position (Amino Group): Modification of the 2-amino group, for instance, by alkylation or acylation, could significantly impact hydrogen bonding interactions within the DNA minor groove. The basicity of this group is also a critical factor in its interaction with the negatively charged DNA backbone.

N1-Position of the Imidazole Ring: Substitution at the N1-position can affect the planarity and electronic distribution of the benzimidazole ring system, which in turn can influence its stacking interactions if it were to intercalate, or its fit within the minor groove.

The following table summarizes hypothetical SAR trends for 2-amino-6-substituted benzimidazoles based on general principles of DNA-ligand interactions.

Position of ModificationType of ModificationExpected Impact on DNA Binding AffinityRationale
2-AminoN-alkylationDecreaseSteric hindrance and potential disruption of key hydrogen bonds with DNA bases.
2-AminoN-acetylationDecreaseReduction in basicity and loss of a hydrogen bond donor.
6-MethanamineIncreased chain lengthVariableMay improve van der Waals contacts but could also introduce steric clashes.
6-MethanamineIntroduction of bulky groupsDecreaseSteric hindrance preventing optimal fit in the minor groove.
6-MethanamineReplacement with a neutral groupDecreaseLoss of favorable electrostatic interactions with the phosphate backbone.
Benzene (B151609) RingIntroduction of electron-withdrawing groupsDecreaseMay alter the electronic character of the aromatic system, affecting π-stacking interactions.
Benzene RingIntroduction of electron-donating groupsIncreaseMay enhance π-stacking interactions with DNA bases.

Note: This table represents generalized SAR trends and the actual effects would need to be confirmed through experimental studies.

These SAR insights are fundamental for the rational design of new benzimidazole-based molecules with tailored biochemical properties for use as research tools, such as high-affinity DNA probes or specific enzyme inhibitors.

Future Directions and Emerging Research Avenues for 1h Benzimidazole 6 Methanamine, 2 Amino

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of 2-aminobenzimidazole (B67599) derivatives has traditionally involved methods such as the cyclodesulfurization of thioureas, which often require hazardous reagents like mercury(II) oxide or long reaction times. symbiosisonlinepublishing.com Future research is geared towards developing more efficient, cost-effective, and environmentally benign synthetic routes for 1H-Benzimidazole-6-methanamine, 2-amino-.

Key areas of exploration include:

Nanocatalysis: The use of nanoparticles as catalysts represents a significant advancement in green chemistry. researchgate.net Catalysts like zinc oxide nanoparticles (ZnO-NPs) and supported gold nanoparticles (AuNPs) have demonstrated high efficacy in synthesizing benzimidazole (B57391) derivatives. mdpi.comsemanticscholar.org These methods offer advantages such as high yields, shorter reaction times, mild reaction conditions, and the ability to recycle the catalyst. researchgate.netsemanticscholar.org Applying these nanocatalysts to the synthesis of 1H-Benzimidazole-6-methanamine, 2-amino- could streamline its production.

Solvent-Free and Alternative Solvent Conditions: Shifting away from volatile organic solvents is a core principle of green chemistry. Research into solid-state synthesis or the use of greener solvents like water, ethanol (B145695), or polyethylene (B3416737) glycol (PEG) for the synthesis of benzimidazoles is an active area. researchgate.net

Avoiding Hazardous Reagents: Novel methods aim to replace toxic reagents. For example, iodoacetic acid has been used as a simpler and safer cyclodesulfurization agent compared to traditional mercury compounds. symbiosisonlinepublishing.com

AspectTraditional MethodologiesFuture Sustainable Methodologies
Catalysts/ReagentsMercury(II) oxide, methyl iodide, strong acids. symbiosisonlinepublishing.comNanoparticles (Au/TiO2, ZnO-NPs), reusable heterogeneous catalysts, mild acids. mdpi.comsemanticscholar.org
Reaction ConditionsHigh temperatures, long reaction times, hazardous organic solvents. symbiosisonlinepublishing.comAmbient temperatures, shorter reaction times, solvent-free or green solvents (water, ethanol). researchgate.netmdpi.com
Efficiency & WasteOften requires purification of intermediates, may produce toxic by-products. symbiosisonlinepublishing.comOne-pot synthesis, high atom economy, minimal waste, recyclable catalysts. semanticscholar.org

Design of Advanced Functional Materials Based on 1H-Benzimidazole-6-methanamine, 2-amino-

The unique structure of 1H-Benzimidazole-6-methanamine, 2-amino-, with its rigid, aromatic core and reactive amine groups, makes it an excellent building block for novel functional materials.

High-Performance Polymers: The benzimidazole ring is known for its high thermal and chemical stability. This compound can serve as a monomer for creating advanced polymers like polybenzimidazoles (PBIs). The 2-amino and 6-methanamine groups provide reactive sites for polymerization, potentially leading to materials with superior mechanical strength, thermal resistance, and chemical inertness, suitable for applications in aerospace, electronics, and filtration membranes.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): The nitrogen atoms in the imidazole (B134444) ring and the amine substituents are excellent coordinating sites for metal ions. This makes the compound a promising candidate as an organic linker for the synthesis of MOFs. These crystalline, porous materials have vast potential in gas storage and separation, catalysis, and sensing. Similarly, it can be used to construct COFs through reactions involving its amine groups.

Fluorescent Sensors and Probes: The benzimidazole core is a known fluorophore. Modifications at the amine positions could be used to attach specific recognition units. The resulting molecules could function as chemosensors, where binding to a target analyte (like a metal ion or a specific biomolecule) induces a change in the fluorescence signal.

Integration into Nanoscience and Nanotechnology Applications

Nanotechnology offers a powerful platform to harness the properties of 1H-Benzimidazole-6-methanamine, 2-amino- at the nanoscale.

Nanoparticle Functionalization: The compound can act as a capping or stabilizing agent for various nanoparticles, such as gold, silver, or quantum dots. The nitrogen atoms can bind strongly to the nanoparticle surface, preventing aggregation and providing a functional interface. The exposed amine groups can then be used to attach other molecules, such as drugs or targeting ligands, creating multifunctional nanocarriers for targeted drug delivery or bioimaging.

Synthesis of Nanocatalysts: As mentioned, nanoparticles are effective catalysts for benzimidazole synthesis. mdpi.combiointerfaceresearch.com Future work could involve using 1H-Benzimidazole-6-methanamine, 2-amino- itself as a ligand to create well-defined, catalytically active metal complexes that are then immobilized on nanoscale supports, combining the benefits of homogeneous and heterogeneous catalysis.

Component in Nanoelectronics: The conjugated π-system of the benzimidazole ring suggests potential electronic applications. Molecules based on this scaffold could be explored as components in molecular wires or organic light-emitting diodes (OLEDs), where they could be integrated into nanoscale devices.

Advanced Computational Modeling for Complex Systems involving 1H-Benzimidazole-6-methanamine, 2-amino-

Computational chemistry provides invaluable insights into molecular properties and behaviors, guiding experimental design and accelerating discovery. For 1H-Benzimidazole-6-methanamine, 2-amino-, advanced computational modeling can predict its potential in various applications.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to analyze the molecule's electronic structure, HOMO-LUMO energy gap, and molecular electrostatic potential (MESP). researchgate.net These calculations can predict its reactivity, stability, and optical properties, which is crucial for designing new materials and catalysts. semanticscholar.orgresearchgate.net

Molecular Docking: Given the prevalence of benzimidazoles in medicine, molecular docking simulations can be employed to predict how 1H-Benzimidazole-6-methanamine, 2-amino- and its derivatives might bind to the active sites of enzymes or receptors. This in silico screening can identify potential biological targets and guide the synthesis of new therapeutic agents. nih.gov

Reaction Mechanism Studies: Computational modeling can elucidate the mechanisms of synthetic reactions. By calculating transition state energies, researchers can understand how catalysts work and optimize reaction conditions for higher yields and selectivity. semanticscholar.org

Materials Simulation: For applications in MOFs or polymers, molecular dynamics (MD) simulations can predict the bulk properties of the resulting materials, such as their mechanical strength, porosity, and stability, before committing to extensive experimental synthesis.

Computational MethodApplication for 1H-Benzimidazole-6-methanamine, 2-amino-
Density Functional Theory (DFT)Predict electronic properties, reactivity, and spectra. semanticscholar.orgresearchgate.net
Molecular DockingSimulate binding to biological targets (e.g., enzymes) to predict therapeutic potential. nih.gov
Natural Bond Orbital (NBO) AnalysisInvestigate intramolecular electron transfer and conjugation pathways. researchgate.net
Molecular Dynamics (MD)Simulate the behavior of polymers or MOFs derived from the compound to predict material properties.

Potential for Developing New Catalytic Systems

The structural features of 1H-Benzimidazole-6-methanamine, 2-amino- make it an attractive scaffold for designing new catalysts.

Multidentate Ligands: The molecule possesses multiple nitrogen donor atoms (two in the imidazole ring and two in the amine groups), allowing it to act as a multidentate ligand that can form stable complexes with a variety of transition metals.

Homogeneous Catalysis: These metal complexes could be screened for activity in a range of important organic transformations, such as C-C coupling reactions, hydrogenations, or oxidations. The electronic and steric properties of the ligand can be tuned by modifying the amine groups to optimize catalytic performance.

Heterogeneous Catalysis: For enhanced reusability and easier product separation, the ligand or its metal complex can be immobilized on a solid support, such as silica (B1680970), polymers, or magnetic nanoparticles. researchgate.net The methanamine group provides a convenient anchor point for this immobilization, leading to robust and recyclable heterogeneous catalysts.

Expansion into Diverse Fields of Chemical Biology and Chemical Engineering

The versatile nature of 1H-Benzimidazole-6-methanamine, 2-amino- opens doors to applications in both chemical biology and chemical engineering.

Chemical Biology:

Bioactive Scaffolds: Benzimidazoles are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties. longdom.orgorientjchem.org This compound can serve as a starting point for developing new drug candidates. The two amine groups offer handles for combinatorial synthesis to create libraries of derivatives for high-throughput screening.

Chemical Probes: The amine groups can be readily functionalized with fluorescent dyes, biotin (B1667282) tags, or photo-crosslinkers. The resulting molecules can be used as chemical probes to study biological systems, for example, to identify protein binding partners or visualize cellular processes.

Chemical Engineering:

Process Optimization and Scale-Up: As new, sustainable synthetic methods are developed, chemical engineers will play a crucial role in optimizing these processes for large-scale industrial production. This includes developing continuous flow reactors, optimizing catalyst recovery and recycling loops, and designing efficient purification strategies.

Advanced Material Production: The scale-up of polymerization processes using this compound as a monomer would be a key chemical engineering challenge, leading to the bulk production of high-performance materials for commercial applications.

Q & A

Q. What experimental designs are optimal for evaluating the antitumor mechanisms of 2-amino-benzimidazoles?

  • Methodological Recommendations :
  • Use cell-based assays (MTT or Annexin V staining) to assess apoptosis vs. cytostatic effects .
  • Pair with transcriptomic profiling (RNA-seq) to identify dysregulated pathways (e.g., p53 or MAPK) .
  • Validate in 3D tumor spheroids to mimic in vivo microenvironments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.